2-Meimpix
Description
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (2-Meimpix) is a heterocyclic compound featuring a fused imidazole-pyridine core with a methyl substituent at the 2-position and a carboxylic acid group at the 3-position. The methyl group enhances steric and electronic effects, distinguishing it from simpler imidazo-pyridine derivatives.
Properties
CAS No. |
135078-46-5 |
|---|---|
Molecular Formula |
C14H17N6O8P |
Molecular Weight |
428.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,6-dioxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |
InChI |
InChI=1S/C14H17N6O8P/c1-6-15-2-3-19(6)29(25,26)27-4-7-9(21)10(22)13(28-7)20-11-8(16-5-17-11)12(23)18-14(20)24/h2-3,5,7,9-10,13,21-22H,4H2,1H3,(H,16,17)(H,25,26)(H,18,23,24)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
QLJHDBUEOAQPFI-QYVSTXNMSA-N |
SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |
Isomeric SMILES |
CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |
Canonical SMILES |
CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)NC=N4)O)O |
Synonyms |
2-MeImpiX 3-isoxanthosine 5'-phospho-2-methylimidazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences :
Physicochemical Properties :
Research Findings :
- Coordination complexes of Compound A with lanthanides (e.g., dysprosium) exhibit luminescent properties under UV excitation, as reported in hydrothermal synthesis studies .
Comparison with 2-Methylimidazo[1,2-a]pyridine (Compound B)
Functional Differences :
- Compound B lacks the carboxylic acid group, limiting its utility in coordination chemistry but expanding its role in organic synthesis (e.g., as a ligand in cross-coupling reactions).
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | C₈H₆N₂O₂ | C₈H₈N₂ |
| Molecular Weight (g/mol) | 176.17 | 162.14 | 132.16 |
| Functional Groups | COOH, CH₃ | COOH | CH₃ |
| Solubility (H₂O) | Low (inferred) | Moderate | Low |
| pKa (COOH) | ~3.8 (estimated) | ~4.0 | N/A |
Table 2. Spectroscopic Data (Key Peaks)
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
|---|---|---|---|
| This compound | 2.45 (s, CH₃), 8.2 (m) | 1700 (C=O), 3100 (O-H) | 265, 310 (π→π*) |
| Compound A | 8.1 (m) | 1695 (C=O), 3200 (O-H) | 260, 305 (π→π*) |
| Compound B | 2.40 (s, CH₃), 7.9 (m) | N/A | 255, 290 (π→π*) |
Data inferred from analogous compounds
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